Fmoc-Lys (biotin-PEG4)-OH

説明

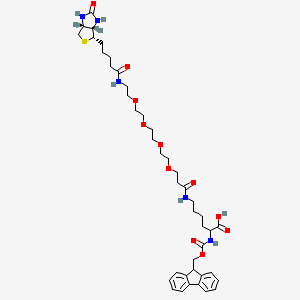

Structure

2D Structure

特性

IUPAC Name |

6-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34?,35-,36-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYHBAKBBQCIDX-OITDVHEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Precision Biology: A Technical Guide to Fmoc-Lys(biotin-PEG4)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of modern biological research and therapeutic development, the ability to precisely label, isolate, and manipulate proteins is paramount. Fmoc-Lys(biotin-PEG4)-OH has emerged as a critical chemical tool, enabling the seamless integration of a biotin (B1667282) handle into synthetic peptides. This in-depth technical guide explores the core applications, experimental protocols, and underlying principles of this versatile reagent, with a particular focus on its utility in solid-phase peptide synthesis (SPPS), affinity capture, and the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs).

Fmoc-Lys(biotin-PEG4)-OH is a lysine (B10760008) derivative where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for standard SPPS workflows.[1] The ε-amino group of the lysine side chain is functionalized with a biotin molecule via a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This PEG linker is not merely a connector; it plays a crucial role in enhancing the solubility of the resulting peptide and ensuring the biotin moiety is readily accessible for interaction with streptavidin or avidin.[1]

Core Applications

The unique structure of Fmoc-Lys(biotin-PEG4)-OH lends itself to a variety of powerful applications in life sciences:

-

Biotinylated Peptide Synthesis: The primary use of this reagent is to incorporate a biotin tag at a specific position within a peptide sequence during SPPS. This allows for the creation of custom biotinylated probes for a multitude of downstream assays.

-

Affinity Capture and Purification: The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is harnessed to immobilize, purify, or enrich biotinylated peptides and their interacting partners from complex biological mixtures.[1]

-

Probe Development for Diagnostics and Imaging: Peptides tagged with biotin can be used in conjunction with enzyme- or fluorophore-conjugated streptavidin to develop sensitive diagnostic assays (e.g., ELISA) and cellular imaging probes.

-

Targeted Protein Degradation (PROTACs): Fmoc-Lys(biotin-PEG4)-OH serves as a valuable linker in the synthesis of PROTACs.[2] A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The biotin tag can be used for purification of the PROTAC or to study its interactions.

Physicochemical and Binding Data

Quantitative data is essential for the rational design of experiments. The following tables summarize key parameters for Fmoc-Lys(biotin-PEG4)-OH and its applications.

| Property | Value | Reference |

| CAS Number | 1334172-64-3 | [3] |

| Molecular Formula | C₄₂H₅₉N₅O₁₁S | [3] |

| Molecular Weight | 842.01 g/mol | |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMF, DMSO, NMP | |

| Storage Temperature | -20°C |

Table 1: Physicochemical Properties of Fmoc-Lys(biotin-PEG4)-OH

| Interaction | Dissociation Constant (Kd) | Reference(s) |

| Biotin and Streptavidin | ~10⁻¹⁴ to 10⁻¹⁵ M | [4] |

Table 2: Binding Affinity Data

| PROTAC Example (BTK Degrader) | DC₅₀ Value | Dₘₐₓ Value | Reference |

| RC-3 | 2.2 nM | 97% | [5] |

Table 3: Example Quantitative Data for a PROTAC application. While this specific PROTAC may not use a biotinylated linker, the data illustrates the typical parameters measured.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Lys(biotin-PEG4)-OH using standard Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-Lys(biotin-PEG4)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[6]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[7]

-

Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 15-30 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).[7]

-

Amino Acid Coupling:

-

In a separate tube, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to activate the amino acid.[7]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]

-

To incorporate the biotin tag, use Fmoc-Lys(biotin-PEG4)-OH in this step.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification and Analysis: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify by reverse-phase HPLC and confirm the mass by mass spectrometry.

Affinity Pull-Down of a Protein of Interest

This protocol describes the use of a synthesized biotinylated peptide to capture an interacting protein from a cell lysate.

Materials:

-

Biotinylated peptide

-

Streptavidin-coated magnetic beads[9]

-

Cell lysate containing the protein of interest

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)[2]

-

Magnetic rack

Procedure:

-

Bead Equilibration: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place on a magnetic rack to pellet the beads and remove the storage buffer. Wash the beads three times with Binding/Wash Buffer.[9]

-

Peptide Immobilization: Resuspend the equilibrated beads in Binding/Wash Buffer and add the biotinylated peptide. Incubate for at least 30 minutes at room temperature with gentle rotation to allow the peptide to bind to the beads.[9]

-

Washing: Pellet the beads using the magnetic rack and remove the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.

-

Protein Binding: Add the cell lysate to the peptide-conjugated beads. Incubate for 1-2 hours at 4°C with gentle rotation.[2]

-

Washing: Pellet the beads and discard the supernatant (flow-through). Wash the beads extensively (3-5 times) with cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in Elution Buffer and incubate to release the bound protein. For analysis by Western blot, SDS-PAGE sample buffer can be used, followed by boiling.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol provides a general workflow to assess the efficacy of a PROTAC in degrading a target protein.

Materials:

-

PROTAC of interest

-

Cell line expressing the target protein

-

Cell culture medium and reagents

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, transfer apparatus, and blotting membranes

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a dose-response range of the PROTAC or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[10]

-

Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.[10]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities and normalize to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot dose-response curves to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5][11]

-

Visualizations: Diagrams and Workflows

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is a cornerstone reagent for the chemical biology and drug discovery communities. Its seamless integration into Fmoc-based solid-phase peptide synthesis provides a reliable and efficient method for introducing a biotin handle into synthetic peptides. The enhanced solubility and accessibility afforded by the PEG4 spacer, combined with the high-affinity biotin-streptavidin interaction, enables a wide range of applications from affinity-based purification to the development of sophisticated probes and therapeutics like PROTACs. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers looking to leverage the power of this versatile molecule in their work.

References

- 1. Fmoc-Lys(biotin-PEG4)-OH, CAS 1334172-64-3 | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc-Lys (biotin-PEG4)-OH, 1334172-64-3 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. neb.com [neb.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a versatile chemical reagent indispensable in modern biochemical and pharmaceutical research. It is an amino acid derivative of lysine (B10760008), where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is modified with a biotin (B1667282) molecule attached via a tetraethylene glycol (PEG4) spacer. This unique trifunctional structure allows for its seamless integration into solid-phase peptide synthesis (SPPS) and the development of targeted therapeutics like PROTACs (PROteolysis TArgeting Chimeras).

The Fmoc group provides a base-labile protecting group suitable for standard SPPS protocols. The biotin moiety serves as a high-affinity tag for avidin (B1170675) or streptavidin, enabling a wide range of applications, including affinity purification, immobilization, and detection of peptides. The hydrophilic PEG4 linker enhances the solubility of the resulting conjugate and extends the biotin tag away from the peptide backbone, minimizing steric hindrance and improving its accessibility for binding to avidin or streptavidin.[1]

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Lys(biotin-PEG4)-OH, complete with experimental protocols and structured data for easy reference.

Chemical Structure and Properties

Fmoc-Lys(biotin-PEG4)-OH is a complex molecule with distinct functional components. The core lysine provides the amino acid backbone. The Fmoc group on the α-amine allows for its use in iterative peptide synthesis. The ε-amine is acylated with a biotinylated PEG linker.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C42H59N5O11S | [2][3] |

| Molecular Weight | 842.01 g/mol | [1][3] |

| CAS Number | 1334172-64-3 | [2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥95% (typically >98% by HPLC) | [1][2] |

| Solubility | Soluble in DMF, DMSO, and NMP | [5] |

| Storage | -20°C | [2] |

Structural Components and Their Functions

Caption: Functional components of Fmoc-Lys(biotin-PEG4)-OH.

Applications

The unique structure of Fmoc-Lys(biotin-PEG4)-OH makes it a valuable tool in several research areas:

-

Biotinylated Peptides: It is primarily used to incorporate a biotin tag at a specific site within a peptide sequence during SPPS. These biotinylated peptides are crucial for various biochemical assays, including ELISA, pull-down assays, and surface plasmon resonance (SPR).[6]

-

PROTACs: In the field of targeted protein degradation, this molecule can serve as a component of the linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC.[4][7][8] The biotin tag can be used for purification or as a research tool to study PROTAC function.

-

Affinity Chromatography: Peptides or other molecules synthesized with this reagent can be immobilized on avidin or streptavidin-conjugated solid supports for affinity purification of interacting partners.

-

Drug Delivery: The PEG linker can improve the pharmacokinetic properties of peptide-based drugs.[5]

Experimental Protocols

Incorporation of Fmoc-Lys(biotin-PEG4)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using standard Fmoc-based SPPS.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-Lys(biotin-PEG4)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)

-

Hydroxybenzotriazole (HOBt) or suitable alternative

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Peptide synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Coupling of Fmoc-Lys(biotin-PEG4)-OH:

-

Dissolve Fmoc-Lys(biotin-PEG4)-OH (3 equivalents relative to resin substitution) in DMF. Note: Gentle warming may be required for complete dissolution. Some sources suggest that solubility is better in NMP or a mixture of DMF and DIPEA.

-

Add HOBt (3 eq.) and DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes. Alternatively, use a pre-formulated coupling reagent like HBTU (3 eq.) with DIEA (6 eq.).

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel at room temperature for 2-4 hours. The completion of the coupling reaction can be monitored by a Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) steps until the desired peptide sequence is assembled.

-

Final Fmoc Deprotection: Perform a final deprotection step as described in Step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Caption: Workflow for Solid-Phase Peptide Synthesis with Fmoc-Lys(biotin-PEG4)-OH.

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is a highly valuable and versatile reagent for the synthesis of biotinylated peptides and other bioconjugates. Its well-defined structure, with a base-labile protecting group, a high-affinity tag, and a solubility-enhancing linker, provides researchers with a powerful tool for a wide array of applications in chemical biology, drug discovery, and diagnostics. The experimental protocols provided herein offer a starting point for the successful incorporation of this reagent into synthetic workflows. As the fields of proteomics, peptidomimetics, and targeted therapies continue to evolve, the utility of well-designed chemical tools like Fmoc-Lys(biotin-PEG4)-OH will undoubtedly continue to grow.

References

- 1. Fmoc-Lys(biotin-PEG4)-OH, CAS 1334172-64-3 | AxisPharm [axispharm.com]

- 2. Fmoc-Lys (biotin-PEG4)-OH, 1334172-64-3 | BroadPharm [broadpharm.com]

- 3. chempep.com [chempep.com]

- 4. This compound | biotin PEG analogue | CAS# 1334172-64-3 | InvivoChem [invivochem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. chempep.com [chempep.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a versatile chemical reagent indispensable in modern biochemical and pharmaceutical research. This lysine (B10760008) derivative is strategically modified with three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a biotin (B1667282) molecule, and a polyethylene (B3416737) glycol (PEG) spacer. This unique combination of features makes it an invaluable tool for the synthesis of biotinylated peptides and other biomolecules, enabling a wide array of applications from affinity capture and purification to cellular imaging and targeted drug delivery.

The Fmoc group provides a temporary shield for the α-amino group of lysine, allowing for its controlled incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).[1] This protecting group is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with piperidine (B6355638), to allow for the subsequent coupling of the next amino acid in the sequence.

The biotin moiety serves as a high-affinity tag, renowned for its exceptionally strong and specific interaction with streptavidin and avidin (B1170675) proteins (with a dissociation constant, Kd, in the order of 10⁻¹⁴ to 10⁻¹⁵ M). This robust interaction forms the basis for numerous detection, purification, and immobilization techniques.

The tetraethylene glycol (PEG4) linker is a hydrophilic spacer that separates the biotin molecule from the lysine residue. This spacer is crucial for several reasons: it enhances the water solubility of the resulting biotinylated molecule, reduces steric hindrance to ensure efficient binding of the biotin tag to streptavidin, and provides flexibility to the conjugated molecule.[1]

This technical guide provides a comprehensive overview of the properties and characteristics of Fmoc-Lys(biotin-PEG4)-OH, detailed experimental protocols for its use, and examples of its application in various research contexts.

Properties and Characteristics

A thorough understanding of the physicochemical properties of Fmoc-Lys(biotin-PEG4)-OH is essential for its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₄₂H₅₉N₅O₁₁S | [2] |

| Molecular Weight | 842.01 g/mol | [2][3][4] |

| CAS Number | 1334172-64-3 | [2][3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1][5] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). The PEG4 linker enhances water solubility of the resulting biotinylated peptide. | [1][5] |

| Storage Conditions | Store at -20°C in a desiccated environment. | [2][6] |

Applications in Research and Drug Development

The unique trifunctional nature of Fmoc-Lys(biotin-PEG4)-OH lends itself to a wide range of applications in both basic research and the development of novel therapeutics.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Lys(biotin-PEG4)-OH is its incorporation into synthetic peptides via Fmoc-based SPPS. This allows for the precise placement of a biotin tag at a specific position within the peptide sequence. The resulting biotinylated peptides are invaluable tools for a multitude of downstream applications.

Affinity Capture and Pull-Down Assays

Biotinylated peptides synthesized using Fmoc-Lys(biotin-PEG4)-OH are widely used to identify and isolate binding partners from complex biological mixtures such as cell lysates.[7][8] In a typical pull-down assay, the biotinylated peptide is immobilized on streptavidin-coated beads. This complex is then incubated with the biological sample, allowing the peptide to bind to its interacting proteins. After washing away non-specific binders, the captured proteins can be eluted and identified by techniques such as mass spectrometry. This approach is instrumental in mapping protein-protein interaction networks and identifying novel drug targets.

Cellular Imaging

The high affinity of the biotin-streptavidin interaction can be exploited for cellular imaging applications. Cells can be treated with a biotinylated probe synthesized with Fmoc-Lys(biotin-PEG4)-OH, which binds to a specific cellular target. Subsequent incubation with fluorescently labeled streptavidin allows for the visualization of the target's localization and dynamics within the cell.[9][10] The PEG4 linker in this context helps to improve the bioavailability and reduce non-specific binding of the probe.

PROTAC Development

Fmoc-Lys(biotin-PEG4)-OH serves as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][10] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin-PEG4 moiety can be incorporated into the linker region of a PROTAC, facilitating its purification and characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving Fmoc-Lys(biotin-PEG4)-OH.

Protocol for Incorporation of Fmoc-Lys(biotin-PEG4)-OH in Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of Fmoc-Lys(biotin-PEG4)-OH onto a resin-bound peptide chain during Fmoc-based SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Lys(biotin-PEG4)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvent: DMF

-

Kaiser test kit for monitoring coupling completion

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove residual piperidine.

-

Coupling Activation: In a separate vial, dissolve Fmoc-Lys(biotin-PEG4)-OH (2-4 equivalents relative to resin loading) and HBTU/HATU (2-4 equivalents) in a minimal amount of DMF or NMP. Add DIPEA (4-8 equivalents) to the solution and vortex briefly.

-

Coupling Reaction: Immediately add the activated Fmoc-Lys(biotin-PEG4)-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 minute) to remove excess reagents and byproducts.

-

Chain Elongation: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Troubleshooting:

-

Poor Solubility: If Fmoc-Lys(biotin-PEG4)-OH is difficult to dissolve, gentle warming or the use of NMP as a solvent may be beneficial.[5]

-

Incomplete Coupling: Steric hindrance from the bulky biotin-PEG4 moiety can sometimes lead to incomplete coupling. Using a more potent activating agent like HATU, increasing the equivalents of the amino acid and coupling reagents, or extending the reaction time can improve coupling efficiency.

Protocol for a Biotinylated Peptide Pull-Down Assay

This protocol describes a general workflow for using a biotinylated peptide to pull down interacting proteins from a cell lysate.

Materials:

-

Biotinylated peptide (synthesized with Fmoc-Lys(biotin-PEG4)-OH)

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Cell lysate

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.8, or SDS-PAGE sample buffer)

-

Protease and phosphatase inhibitors

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads and wash them three times with Binding/Wash Buffer.

-

Peptide Immobilization: Incubate the washed beads with an excess of the biotinylated peptide in Binding/Wash Buffer for 1 hour at room temperature with gentle rotation to immobilize the peptide.

-

Blocking: Wash the peptide-coated beads three times with Binding/Wash Buffer to remove unbound peptide. Block any remaining biotin-binding sites by incubating with a solution of free biotin, followed by washing.

-

Protein Binding: Incubate the peptide-coated beads with the cell lysate (supplemented with protease and phosphatase inhibitors) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with Binding/Wash Buffer (at least 5 times) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using the chosen Elution Buffer. If using a denaturing elution (e.g., SDS-PAGE sample buffer), the samples can be directly analyzed by SDS-PAGE and Western blotting or sent for mass spectrometry analysis. For non-denaturing elution, the eluate can be used for further functional assays.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners of the biotinylated peptide.

Visualizations

Experimental Workflow Diagrams

Signaling Pathway Diagram

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is a powerful and versatile reagent that has become a cornerstone of modern chemical biology and drug discovery. Its unique combination of an Fmoc protecting group, a high-affinity biotin tag, and a flexible PEG spacer enables the synthesis of precisely biotinylated peptides and other biomolecules. These tools are instrumental in a wide range of applications, including the elucidation of protein-protein interactions, the visualization of cellular processes, and the development of novel therapeutic modalities like PROTACs. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize Fmoc-Lys(biotin-PEG4)-OH in their research endeavors, thereby accelerating scientific discovery and innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 6. Fmoc-Lys (biotin-PEG4)-OH, 1334172-64-3 | BroadPharm [broadpharm.com]

- 7. apexbt.com [apexbt.com]

- 8. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 9. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Fmoc-Lys(biotin-PEG4)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Lys(biotin-PEG4)-OH, a critical reagent for the synthesis of biotinylated peptides. The information presented herein is intended to support research and development activities in proteomics, drug discovery, and diagnostics.

Core Molecular Information

Fmoc-Lys(biotin-PEG4)-OH is a derivative of the amino acid lysine, engineered for seamless integration into solid-phase peptide synthesis (SPPS) workflows. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a biotin (B1667282) molecule attached to the ε-amino group via a polyethylene (B3416737) glycol (PEG) spacer, and a free carboxylic acid. This design allows for the precise incorporation of a biotin label at a specific site within a peptide sequence.

The key functionalities of its components are:

-

Fmoc Group: A base-labile protecting group that prevents unwanted reactions at the α-amino group during peptide chain elongation. It is readily removed under mild basic conditions, typically with piperidine (B6355638).[1][2]

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling a wide range of applications such as affinity purification, immobilization, and detection of peptides.

-

PEG4 Spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the solubility of the resulting peptide in aqueous media. It also extends the biotin moiety away from the peptide backbone, which can improve its accessibility for binding to streptavidin or avidin.

-

Lysine Backbone: Provides the core amino acid structure for incorporation into the growing peptide chain.

-

Carboxylic Acid: The reactive group that participates in peptide bond formation with the free amino group of the preceding amino acid on the solid support.

Quantitative Data Summary

The following table summarizes the key quantitative and physical data for Fmoc-Lys(biotin-PEG4)-OH.

| Property | Value | References |

| Chemical Formula | C42H59N5O11S | [1] |

| Molecular Weight | 842.01 g/mol | [3][4] |

| CAS Number | 1334172-64-3 | [1] |

| Appearance | White to off-white solid or viscous liquid | [3] |

| Purity | Typically ≥95% or 98% (HPLC) | [1][3] |

| Storage Conditions | -20°C, desiccated | [1] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methylene (B1212753) chloride. The PEG4 spacer enhances water solubility of the final peptide. |

Experimental Protocols

The primary application of Fmoc-Lys(biotin-PEG4)-OH is in solid-phase peptide synthesis. Below is a generalized protocol for its incorporation into a peptide sequence. Note that specific parameters may need to be optimized based on the peptide sequence, solid support, and synthesizer used.

General Protocol for Coupling in Fmoc-SPPS

1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) with the N-terminal Fmoc group of the preceding amino acid removed (deprotected).

- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF).

2. Activation of Fmoc-Lys(biotin-PEG4)-OH:

- Dissolve Fmoc-Lys(biotin-PEG4)-OH (typically 2-5 equivalents relative to the resin loading) in DMF.

- Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and an amine base like N,N-diisopropylethylamine (DIPEA).[5] The mixture is typically pre-activated for a few minutes.

3. Coupling Reaction:

- Add the activated Fmoc-Lys(biotin-PEG4)-OH solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

- Monitor the completion of the reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

4. Washing:

- After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

5. Fmoc Deprotection:

- To continue peptide chain elongation, the Fmoc group from the newly added Lys(biotin-PEG4) residue must be removed.

- Treat the resin with a solution of 20% piperidine in DMF for approximately 15-20 minutes.[5]

- Wash the resin again with DMF to remove the cleaved Fmoc group and piperidine.

6. Chain Elongation:

- The peptide-resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence. Repeat the coupling and deprotection steps until the desired peptide is synthesized.

7. Cleavage and Final Deprotection:

- Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

- A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[2]

- The crude peptide is then precipitated with cold diethyl ether, collected, and dried.

8. Purification:

- The crude biotinylated peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Chemical Structure

Caption: Chemical structure of Fmoc-Lys(biotin-PEG4)-OH.

Experimental Workflow in SPPS

Caption: General workflow for solid-phase peptide synthesis.

Signaling Pathway Analogy: Biotin-Streptavidin Interaction

Caption: Interaction pathway of the biotinylated peptide.

References

- 1. Fmoc-Lys (biotin-PEG4)-OH, 1334172-64-3 | BroadPharm [broadpharm.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Fmoc-N-Lys-(dPEG®4-biotin)-OH-(acid) >95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Fmoc-N-Lys-(dPEG®4-biotin)-OH-(acid) - Fmoc-Lys(biotin-PEG4)-OH, Fmoc-N-Lys(PEG4-biotin)-OH-(acid) [sigmaaldrich.com]

- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

A Technical Guide to the Synthesis and Purification of Fmoc-Lys(biotin-PEG4)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Lys(biotin-PEG4)-OH, a critical reagent in modern drug discovery and chemical biology. This biotinylated and PEGylated amino acid derivative serves as a versatile linker, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), and for the site-specific labeling of peptides and proteins. This document outlines a plausible and detailed synthetic protocol, purification strategies, and methods for analytical characterization.

Physicochemical Properties

Fmoc-Lys(biotin-PEG4)-OH is a complex molecule designed for specific applications in bioconjugation and solid-phase peptide synthesis (SPPS). A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C42H59N5O11S | [1][2] |

| Molecular Weight | 842.01 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Purity (Typical) | ≥95% (HPLC) | [4] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and NMP. Limited solubility in aqueous solutions. | |

| Storage | Store at -20°C for long-term stability. | [1] |

Synthesis of Fmoc-Lys(biotin-PEG4)-OH

The synthesis of Fmoc-Lys(biotin-PEG4)-OH is achieved through the formation of a stable amide bond between the ε-amino group of Nα-Fmoc-L-lysine (Fmoc-Lys-OH) and an activated form of biotin-PEG4, typically an N-hydroxysuccinimide (NHS) ester. This selective modification of the side chain amine is possible due to the protection of the α-amino group by the Fmoc moiety.

Experimental Protocol: Amide Coupling Reaction

This protocol details the coupling of Fmoc-Lys-OH with Biotin-PEG4-NHS ester.

Materials:

-

Nα-Fmoc-L-lysine (Fmoc-Lys-OH)

-

Biotin-PEG4-NHS ester

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve Fmoc-Lys-OH (1.0 equivalent) in anhydrous DMF.

-

Base Addition: To the solution from step 1, add DIPEA (2.0-3.0 equivalents) to act as a non-nucleophilic base, ensuring the ε-amino group of lysine (B10760008) is deprotonated and reactive.

-

Activation and Coupling: In a separate flask, dissolve Biotin-PEG4-NHS ester (1.0-1.2 equivalents) in anhydrous DMF. Add this solution dropwise to the Fmoc-Lys-OH solution with continuous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product.

-

Work-up: Once the reaction is complete, the crude product is typically precipitated by adding the reaction mixture to cold diethyl ether. The precipitate is then collected by filtration and washed with diethyl ether to remove excess reagents and solvent.

-

Drying: The collected solid is dried under vacuum to yield the crude Fmoc-Lys(biotin-PEG4)-OH.

Purification of Fmoc-Lys(biotin-PEG4)-OH

Purification of the crude product is essential to remove unreacted starting materials, by-products, and any residual coupling reagents. A multi-step purification strategy involving flash column chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended to achieve high purity.

Experimental Protocol: Purification

1. Flash Column Chromatography (Initial Purification):

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0% to 10% methanol) is a common starting point. The exact gradient should be optimized based on TLC analysis of the crude product.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto a pre-equilibrated silica gel column.

-

Elute the column with the determined solvent gradient.

-

Collect fractions and analyze them by TLC or LC-MS.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

-

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing):

-

Column: A preparative C18 column is typically used.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic acid (TFA).

-

Gradient: A linear gradient of increasing Mobile Phase B (e.g., 10% to 90% B over 30-60 minutes) is generally effective. The optimal gradient should be determined using analytical RP-HPLC.

-

Detection: UV absorbance at 220 nm and 254 nm.

-

Procedure:

-

Dissolve the product from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMF or a mixture of acetonitrile and water).

-

Inject the solution onto the preparative RP-HPLC system.

-

Collect fractions corresponding to the product peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

-

Analytical Characterization

The identity and purity of the synthesized Fmoc-Lys(biotin-PEG4)-OH should be confirmed by a combination of analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc, lysine, biotin (B1667282), and PEG4 moieties. Integration of the peaks should be consistent with the molecular structure. |

| Mass Spectrometry (ESI-MS) | The spectrum should display a prominent peak corresponding to the molecular ion of the product (e.g., [M+H]⁺ or [M+Na]⁺). |

| High-Performance Liquid Chromatography (HPLC) | Analytical RP-HPLC should show a single major peak, indicating high purity (typically >95%). |

Visualizing the Synthesis and Application

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of Fmoc-Lys(biotin-PEG4)-OH.

References

The Strategic Role of the PEG4 Spacer in Biotinylated Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, peptides, and nucleic acids, is a cornerstone technique in modern life sciences and drug development. The exceptionally high affinity of the biotin-streptavidin interaction (with a dissociation constant, Kd, in the range of 10-14 to 10-15 M) provides a robust and versatile tool for detection, purification, and targeted delivery applications.[1][2] However, the efficiency of this interaction can be significantly compromised by steric hindrance, particularly when biotin is conjugated to bulky macromolecules. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, specifically a tetraethylene glycol (PEG4) spacer, between biotin and the amino acid or other molecule of interest has emerged as a critical strategy to overcome these limitations. This technical guide provides a comprehensive overview of the multifaceted role of the PEG4 spacer in biotinylated amino acids, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Core Functions of the PEG4 Spacer

The introduction of a PEG4 spacer arm is a strategic modification that imparts several beneficial properties to biotinylated molecules, enhancing their performance in a wide array of applications.

1. Mitigation of Steric Hindrance: The biotin-binding sites of avidin (B1170675) and streptavidin are located deep within the protein structure. When biotin is directly attached to a large molecule, access to these binding pockets can be restricted, leading to inefficient binding and reduced assay sensitivity. The flexible and hydrophilic PEG4 spacer extends the biotin moiety away from the surface of the conjugated molecule, increasing its accessibility to the binding sites of streptavidin or avidin.[3] This spatial separation is crucial for efficient capture and interaction.

2. Enhanced Solubility: Many biomolecules, particularly larger proteins and hydrophobic peptides, can exhibit reduced solubility upon biotinylation, which may lead to aggregation and loss of function. Polyethylene glycol is a highly hydrophilic polymer, and the inclusion of a PEG4 spacer increases the overall water solubility of the biotinylated conjugate, helping to prevent aggregation and maintain its biological activity in aqueous environments.[4][5]

3. Reduction of Non-Specific Binding: The hydrophilic nature of the PEG spacer creates a "shield" around the biotinylated molecule. This property minimizes non-specific hydrophobic and electrostatic interactions with other proteins or surfaces, which is a common source of high background signals in assays like ELISA and Western blotting. Studies have shown that PEG-modified surfaces can lead to a significant decrease in non-specific protein binding. For instance, one study demonstrated a 10-fold decrease in non-specific binding on PEG-modified hydrogels.[6][7][8] This reduction in non-specific binding improves the signal-to-noise ratio and the overall reliability of experimental data.

4. Improved Pharmacokinetics in Drug Development: In the context of targeted drug delivery, the PEG4 spacer can contribute to improved pharmacokinetic profiles of bioconjugates. The hydrophilic PEG chain can help shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life. This "stealth" effect is a valuable attribute in the design of targeted therapeutics with enhanced efficacy and reduced side effects.

Quantitative Data Summary

| Parameter | Value / Observation | Significance | Reference(s) |

| Biotin-Streptavidin Affinity (Kd) | ~10-14 - 10-15 M | One of the strongest known non-covalent biological interactions. | [1] |

| Spacer Arm Length (NHS-PEG4-Biotin) | 29 Å | Provides sufficient distance to overcome steric hindrance for many applications. | [9] |

| Non-Specific Binding Reduction | Up to a 10-fold decrease observed with PEG-modified surfaces. | Leads to higher signal-to-noise ratio and more reliable assay results. | [6][7][8] |

| Specific Binding Enhancement | Up to a 6-fold increase in specific binding signal observed in some immunoassays. | Improved detection sensitivity and accuracy. | [6][7] |

| Solubility | Enhanced aqueous solubility of the conjugate. | Prevents aggregation and maintains the biological activity of the labeled molecule. | [5] |

Key Experimental Protocols

Detailed methodologies for the synthesis and application of biotin-PEG4-amino acid conjugates are crucial for reproducible and reliable results. Below are protocols for key experimental procedures.

Protocol 1: Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a target protein with an N-hydroxysuccinimide (NHS) ester of Biotin-PEG4.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

EZ-Link™ NHS-PEG4-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Reaction Buffer: Phosphate Buffered Saline (PBS; 0.1M phosphate, 0.15M sodium chloride; pH 7.2)

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS-ester reaction.[10][11]

-

Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin. For example, add 170 µL of ultrapure water to a 2 mg microtube of the reagent.[9][10] Alternatively, a more concentrated and stable stock solution can be made in anhydrous DMSO or DMF.[10]

-

Biotinylation Reaction:

-

Calculate the required volume of the NHS-PEG4-Biotin stock solution to achieve a 10- to 20-fold molar excess over the protein. The optimal ratio may need to be determined empirically. For dilute protein solutions (~2mg/mL), a higher molar excess (e.g., ≥20-fold) is recommended.[10][12]

-

Add the calculated volume of the biotin reagent to the protein solution while gently mixing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][10]

-

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.[13]

-

Purification: Remove excess, unreacted biotin reagent and byproducts by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Follow the manufacturer's instructions for the desalting column.[9][10]

-

Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[11]

Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin Magnetic Beads

This protocol describes the capture and purification of a biotinylated protein from a solution using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin Magnetic Beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing excess free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Magnetic stand

Procedure:

-

Prepare the Magnetic Beads:

-

Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.

-

Transfer the desired volume of bead slurry to a new microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

-

Wash the beads by adding the Binding/Wash Buffer, resuspending the beads, placing the tube back on the magnetic stand, and removing the supernatant. Repeat this wash step two to three times.[14]

-

-

Binding of Biotinylated Protein:

-

After the final wash, resuspend the beads in the biotinylated protein sample.

-

Incubate the mixture for 30-60 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker) to allow the biotinylated protein to bind to the streptavidin beads.[14]

-

-

Washing:

-

Place the tube on the magnetic stand to pellet the beads and remove the supernatant containing unbound molecules.

-

Wash the beads with Binding/Wash Buffer to remove non-specifically bound proteins. Perform this wash step three to five times.[14]

-

-

Elution:

-

To elute the bound protein, resuspend the beads in the Elution Buffer.

-

Incubate for 5-10 minutes at room temperature with gentle mixing.

-

Place the tube on the magnetic stand and carefully transfer the supernatant containing the eluted protein to a new tube.

-

If using a low pH elution buffer, immediately neutralize the eluate by adding a small volume of Neutralization Buffer.[15]

-

Alternatively, elution can be performed by heating the beads in a sample buffer containing excess free biotin.[15]

-

Visualizing Workflows with Graphviz

Diagrams created using the DOT language in Graphviz can effectively illustrate complex biological pathways and experimental workflows.

Workflow 1: Targeted Drug Delivery via Biotin-Receptor Mediation

This workflow illustrates the conceptual pathway of a drug conjugate utilizing a biotin-PEG4 linker for targeted delivery to cancer cells that overexpress the biotin receptor.

Workflow 2: Experimental Workflow for Sandwich ELISA

This diagram outlines the key steps in a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) that utilizes a biotin-PEG4-labeled detection antibody and streptavidin-enzyme conjugate for signal amplification.

Conclusion

The PEG4 spacer plays a pivotal, multifaceted role in the functionality of biotinylated amino acids and their conjugates. By effectively mitigating steric hindrance, enhancing aqueous solubility, and reducing non-specific binding, the PEG4 spacer significantly improves the performance and reliability of biotin-based applications. These advantages are critical for the success of a wide range of techniques, from sensitive immunoassays to the development of targeted therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of the strategic benefits conferred by the PEG4 spacer is essential for the design and execution of robust and effective biotinylation strategies.

References

- 1. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]

- 4. New biotin derivatives for labeling and solubilizing IgG peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. attogene.com [attogene.com]

- 12. proteochem.com [proteochem.com]

- 13. benchchem.com [benchchem.com]

- 14. apexbt.com [apexbt.com]

- 15. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of peptide chains. Its widespread adoption stems from the mild, base-labile nature of the Fmoc group, which allows for an orthogonal protection scheme in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of the core principles of Fmoc-SPPS, detailed experimental protocols, and strategies to mitigate common side reactions.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, simplifies peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.[1] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The Fmoc strategy, developed by Atherton and Sheppard, utilizes the Fmoc group to temporarily protect the α-amino group of incoming amino acids.[2]

The core of Fmoc-SPPS is a cyclical process involving two key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free primary or secondary amine on the resin-bound peptide.[3]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine, forming a new peptide bond and elongating the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The side chains of reactive amino acids are protected with acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt)), which remain intact during the base-mediated Fmoc removal.[4] This orthogonality is a key advantage of the Fmoc strategy, preventing unwanted side reactions.[1] Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[2]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is a urethane-based protecting group that is stable to acidic conditions but readily cleaved by bases.[5] The deprotection mechanism is a β-elimination reaction. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene (DBF) and the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[4][6] The liberated DBF is a reactive electrophile that is trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct, preventing it from reacting with the deprotected peptide chain.[4]

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Data Presentation: Quantitative Comparisons

The efficiency of each step in SPPS is critical for the successful synthesis of long and complex peptides. The following tables summarize quantitative data for key aspects of the Fmoc-SPPS workflow.

Table 1: Comparison of Fmoc Deprotection Reagents

| Deprotection Reagent/Cocktail | Concentration | Half-life (t₁/₂) of Fmoc Removal | Notes |

| Piperidine | 20% in DMF | ~7 seconds | The most common and standard reagent for Fmoc deprotection. |

| Piperazine (B1678402) | 5% in DMF | ~50 seconds | A weaker base, can reduce aspartimide formation but is slower. |

| 4-Methylpiperidine (4-MePip) | 20% in DMF | Similar to Piperidine | Shown to have similar kinetics to piperidine and can be a viable substitute.[7][8] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF | ~22 seconds | A strong, non-nucleophilic base; very fast but can increase side reactions. |

| 5% Piperazine + 2% DBU | in DMF | ~4 seconds | A very rapid deprotection cocktail, with piperazine acting as the DBF scavenger.[4] |

Data compiled from multiple sources, including references[4][7][8]. Half-life values are approximate and can vary with sequence and resin.

Table 2: Comparative Performance of Common Coupling Reagents

| Coupling Reagent | Class | Typical Coupling Time (min) | Relative Efficiency | Racemization Risk |

| HBTU/HATU | Aminium/Uronium Salt | 5 - 30 | Very High | Low (with base) |

| HCTU | Aminium/Uronium Salt | 5 - 30 | Very High | Low |

| DIC/Oxyma | Carbodiimide/Additive | 30 - 120 | High | Very Low |

| PyBOP | Phosphonium Salt | 15 - 60 | High | Low |

| COMU | Aminium/Uronium Salt | 5 - 20 | Very High | Very Low |

Efficiency and racemization risk are relative comparisons based on performance with standard and "difficult" peptide sequences.[1][9][10][11]

Table 3: Aspartimide Formation in a Model Peptide (VKDGYI)

| Aspartic Acid Derivative | % Aspartimide Formation (per cycle) | % D-Aspartate |

| Fmoc-Asp(OtBu)-OH | 0.44 | 14.8 |

| Fmoc-Asp(OMpe)-OH | 0.17 | 6.7 |

| Fmoc-Asp(OBno)-OH | 0.10 | 1.1 |

Data from a study involving extended piperidine treatment to simulate 100 deprotection cycles on the Asp-Gly sequence.[2]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible and high-quality peptide synthesis. The following sections provide step-by-step methodologies for key stages of manual Fmoc-SPPS.

Figure 2: Generalized workflow for Fmoc solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling

-

Weigh Resin: Accurately weigh the desired amount of resin (e.g., Wang resin or Rink Amide resin) into a reaction vessel.

-

Add Solvent: Add a suitable solvent, typically DMF, to the resin (approx. 10-15 mL per gram of resin).

-

Swell: Gently agitate the resin suspension at room temperature for 30-60 minutes to allow the resin beads to swell completely.

-

Drain: Drain the solvent by filtration.

Protocol 2: Fmoc Deprotection

-

Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the swelled resin. Agitate for 1-3 minutes.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes.

-

Drain: Drain the deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Amino Acid Coupling (using HBTU)

-

Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add Base: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the amino acid solution.

-

Pre-activate: Allow the mixture to pre-activate for 1-2 minutes.

-

Couple: Add the activated amino acid solution to the deprotected peptide-resin.

-

React: Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Monitoring Coupling Completion (Kaiser Test)

The Kaiser test is a qualitative colorimetric assay to detect free primary amines.

-

Prepare Reagents:

-

Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.

-

Reagent B: 80 g phenol (B47542) in 20 mL ethanol.

-

Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Procedure:

-

Take a small sample of resin beads (1-2 mg) in a small test tube.

-

Add 2-3 drops of each reagent (A, B, and C).

-

Heat the tube at 100-110°C for 5 minutes.

-

-

Interpretation:

Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine). The Chloranil or Isatin test should be used in this case.

Protocol 5: UV-Vis Spectrophotometric Quantification of Fmoc Deprotection

This method can be used to determine the resin loading or to quantify the completion of the deprotection step.

-

Collect Filtrate: During the Fmoc deprotection step (Protocol 2), collect all the piperidine solution and subsequent DMF washes into a single volumetric flask.

-

Dilute: Dilute the collected solution to the mark with DMF.

-

Measure Absorbance: Measure the absorbance of the solution at 301 nm against a blank of the deprotection solution (e.g., 20% piperidine in DMF).

-

Calculate Loading: Use the Beer-Lambert law to calculate the concentration of the DBF-piperidine adduct and thereby the amount of Fmoc groups cleaved.

-

Formula: Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (ε × mass of resin (g) × path length (cm))

-

The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[13]

-

Protocol 6: Final Cleavage and Deprotection

This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.

-

Wash and Dry: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/w/v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) is often sufficient.[5]

-

CAUTION: TFA is highly corrosive. All work must be performed in a certified fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Isolate Peptide: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Precipitate: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Collect and Dry: Centrifuge the suspension to pellet the peptide, decant the ether, wash the pellet with cold ether, and dry the crude peptide under vacuum.

Common Side Reactions and Mitigation Strategies

Despite the robustness of the Fmoc strategy, several side reactions can occur, potentially compromising the yield and purity of the final peptide. Understanding these reactions is crucial for troubleshooting and optimizing synthesis protocols.

Aspartimide Formation

This is one of the most significant side reactions in Fmoc-SPPS. It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide).[14] This is particularly problematic for Asp-Gly, Asp-Ser, and Asp-Asn sequences. The aspartimide can then be opened by piperidine or water to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which can be epimerized.[1]

-

Mitigation Strategies:

-

Use sterically hindered side-chain protecting groups for Asp, such as 3-methyl-pent-3-yl (OMpe) or 3,5-dimethyl-adamant-1-yl (ODmad).[2][9]

-

Incorporate backbone protection on the residue following Asp, such as a pseudoproline dipeptide.

-

Use milder deprotection conditions, for example, 5% piperazine in DMF, or add an acidic additive like 0.1 M HOBt to the piperidine solution.[9]

-

Figure 3: Pathway of aspartimide formation and subsequent side reactions.

Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[15] The N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid, forming a stable six-membered diketopiperazine ring. This side reaction is most prevalent when Proline or Glycine are in the first or second position of the peptide sequence.[16]

-

Mitigation Strategies:

-

Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders the cyclization.

-

Couple the third amino acid immediately after the deprotection of the second.

-

Couple the first two amino acids as a pre-formed dipeptide unit.

-

Use alternative deprotection cocktails, such as 2% DBU/5% piperazine in NMP, which have been shown to drastically reduce DKP formation.[2][15]

-

Racemization

Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of an amino acid. During coupling, the carboxylic acid is activated, which can increase the acidity of the α-proton. Abstraction of this proton by a base can lead to racemization. Histidine (His) and Cysteine (Cys) are particularly susceptible.

-

Mitigation Strategies:

-

Use coupling reagents that minimize racemization, such as those combined with additives like Oxyma Pure or HOAt.[9][10]

-

Avoid excessive pre-activation times.

-

Use a less hindered base than DIPEA, such as 2,4,6-collidine, where appropriate.

-

For sensitive amino acids like His, use a protecting group on the imidazole (B134444) side chain (e.g., Trt).

-

Conclusion

The Fmoc protection strategy is a powerful and versatile tool for the chemical synthesis of peptides. A thorough understanding of its core principles, chemical mechanisms, and potential pitfalls is essential for researchers in peptide chemistry and drug development. By employing optimized protocols, carefully selecting reagents, and implementing strategies to mitigate common side reactions, scientists can achieve the synthesis of high-purity, complex peptides for a wide range of research and therapeutic applications. This guide serves as a foundational resource, providing the necessary technical details to navigate the intricacies of Fmoc-SPPS successfully.

References

- 1. benchchem.com [benchchem.com]

- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. peptide.com [peptide.com]

- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

The Unbreakable Bond: A Technical Guide to the Principles of Biotin-Streptavidin Interaction

For Researchers, Scientists, and Drug Development Professionals

The biotin-streptavidin interaction stands as a cornerstone of modern life sciences, renowned for its remarkable strength and specificity. This technical guide provides an in-depth exploration of the core principles governing this robust non-covalent bond, offering a comprehensive resource for researchers, scientists, and drug development professionals. Herein, we delve into the quantitative parameters of the interaction, provide detailed experimental protocols for its characterization and application, and visualize the key mechanisms and workflows.

Core Principles of the Biotin-Streptavidin Interaction

The interaction between biotin (B1667282) (vitamin B7) and the tetrameric protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature.[1] This high-affinity binding is characterized by an exceptionally low dissociation constant (Kd), signifying a very slow rate of dissociation once the complex is formed.

Structural Basis of the Interaction

Streptavidin is a homotetrameric protein, meaning it is composed of four identical polypeptide subunits. Each subunit possesses a highly specific binding site for one molecule of biotin. The biotin-binding pocket is a deep, beta-barrel structure, which envelops the biotin molecule, maximizing contact and excluding water. The remarkable affinity is a result of a combination of factors, including extensive hydrogen bonding, van der Waals forces, and the hydrophobic effect, driven by the burial of nonpolar surfaces upon binding. Key amino acid residues within the binding pocket form a network of hydrogen bonds with the ureido ring and the valeric acid side chain of biotin, contributing significantly to the stability of the complex.

Figure 1. Key components of the biotin-streptavidin interaction.

Quantitative Parameters

The strength and kinetics of the biotin-streptavidin interaction can be quantified by several key parameters. These values are crucial for designing and interpreting experiments that utilize this powerful biological tool.

Table 1: Kinetic and Thermodynamic Parameters of the Biotin-Streptavidin Interaction

| Parameter | Symbol | Typical Value Range | Units | Description |

| Dissociation Constant | Kd | 10-13 - 10-15 | M | A measure of the binding affinity; a lower Kd indicates a stronger interaction.[1] |

| Association Rate Constant | kon (ka) | 105 - 107 | M-1s-1 | The rate at which biotin and streptavidin associate to form a complex.[2] |

| Dissociation Rate Constant | koff (kd) | 10-4 - 10-6 | s-1 | The rate at which the biotin-streptavidin complex dissociates. |

| Gibbs Free Energy Change | ΔG | -18 to -21 | kcal/mol | The overall energy change upon binding, indicating a spontaneous interaction. |

| Enthalpy Change | ΔH | -22 to -25 | kcal/mol | The heat released or absorbed during binding, indicating favorable bond formation. |

| Entropy Change | ΔS | -10 to -20 | cal/mol·K | The change in disorder of the system upon binding. |

| Heat Capacity Change | ΔCp | -200 to -500 | cal/mol·K | Reflects the change in hydration and conformational flexibility upon binding.[3] |

Table 2: Thermodynamic Parameters of Biotin-Streptavidin Interaction at Various Temperatures

| Temperature (°C) | KD (M) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| 2 | 1.00E-09 | -11.33 | 3.67 | 15.00 |

| 6 | 1.00E-09 | -11.64 | 2.50 | 14.14 |

| 10 | 1.00E-09 | -11.96 | 1.33 | 13.29 |

| 15 | 1.00E-09 | -12.36 | 0.00 | 12.36 |

| 20 | 1.00E-09 | -12.77 | -1.33 | 11.44 |

| 25 | 1.00E-07 | -9.56 | -2.67 | 6.89 |

| 30 | 1.00E-05 | -6.83 | -4.00 | 2.83 |

| 35 | 1.00E-05 | -6.97 | -5.33 | 1.64 |

| 40 | 1.00E-04 | -5.48 | -6.67 | -1.19 |

| Data adapted from a study on the effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry.[3] |

Experimental Protocols

The unique properties of the biotin-streptavidin interaction are leveraged in a multitude of experimental techniques. Below are detailed methodologies for some of the key applications.

Pull-Down Assay for Protein-Protein Interaction

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.